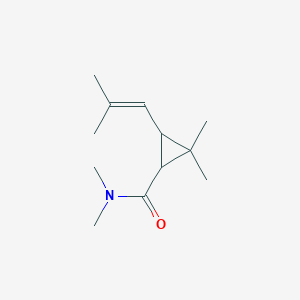

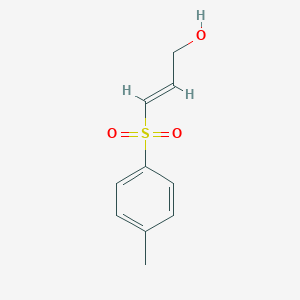

1-(1-carboxy-3-(methylthio)propyl)-4,5-dimethyl-1H-imidazole 3-oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazole 3-oxides are a class of heterocyclic compounds that have been studied for their potential applications in various fields . They are known to be valuable synthetic intermediates for the assembly of heterocyclic structures .

Synthesis Analysis

Methods suitable for the synthesis of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs have been discussed in the literature . These methods have been considered in several publications .Molecular Structure Analysis

The molecular structure of imidazole 3-oxides is characterized by the presence of an N-oxide functional group. A characteristic IR absorption band of this group at 1210 cm –1 has been described in the literature .Chemical Reactions Analysis

Imidazole 3-oxides are known to be valuable synthetic intermediates for the assembly of heterocyclic structures . They are also of interest as potentially biologically active compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole 3-oxides have been studied. For instance, the N–O bond vibrations in 1,2,4-triphenylimidazole 3-oxide was observed at 1205 cm –1 .科学的研究の応用

Ionic Liquids and Carbon Dioxide Utilization

Ionic liquids, particularly those based on imidazole derivatives, have shown promise in catalyzing the conversion of carbon dioxide into useful products like linear and cyclic carbonates. The advancements in using imidazolium-based ionic liquids and metal-containing systems highlight the potential of these compounds in carbon capture and utilization technologies. The presence of functional groups in such compounds enhances their catalytic efficiency through hydrogen bonding interactions (Chaugule et al., 2017).

Novel Synthesis Methods and Pharmaceutical Impurities

Research into the novel synthesis of proton pump inhibitors like omeprazole, which share a similar heterocyclic backbone with imidazole derivatives, reveals the complexity and potential of these compounds in developing pharmaceuticals. The study of pharmaceutical impurities and the processes involved in their synthesis could provide valuable insights for synthesizing and understanding complex molecules like 1-(1-carboxy-3-(methylthio)propyl)-4,5-dimethyl-1H-imidazole 3-oxide (Saini et al., 2019).

Metal-Organic Frameworks and Nanofibers

The utilization of imidazole linkers in the synthesis of zeolite imidazolate frameworks (ZIFs), a subclass of metal-organic frameworks (MOFs), demonstrates the structural versatility and application potential of imidazole derivatives. These materials, especially when fashioned into one-dimensional nanofibers, exhibit unique physicochemical properties useful in various applications, including catalysis and adsorption (Sankar et al., 2019).

Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications

The diversity of heterocyclic N-oxide molecules, including imidazole N-oxides, underscores their significance in organic synthesis, catalysis, and drug development. These compounds have been employed in forming metal complexes, designing catalysts, and synthesizing potent medicinal agents with anticancer, antibacterial, and anti-inflammatory activities. This highlights the potential utility of 1-(1-carboxy-3-(methylthio)propyl)-4,5-dimethyl-1H-imidazole 3-oxide in similar applications (Li et al., 2019).

Corrosion Inhibition

Imidazole and its derivatives have been extensively used as corrosion inhibitors due to their ability to adsorb onto metal surfaces. This property is particularly relevant in the petroleum industry, where the prevention of corrosion is crucial. The chemical structure of imidazole derivatives, including the presence of nitrogen atoms and a hydrophobic tail, makes them effective in forming protective films on surfaces (Sriplai & Sombatmankhong, 2023).

将来の方向性

The steadily growing interest toward biologically active compounds containing in their structure N -oxide or N -hydroxyimidazole motifs, as well as benzoannulated analogs of such compounds, continues in the 21st century . Compounds of these types include potential hypotensive drugs, molecules that exhibit antiprotozoal, antitumor, and antiviral activity, as well as herbicides and potential selective inhibitors of various kinases .

特性

IUPAC Name |

2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c1-7-8(2)12(15)6-11(7)9(10(13)14)4-5-16-3/h6,9H,4-5H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFLHMWGTMRKNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=CN1C(CCSC)C(=O)O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-carboxy-3-(methylthio)propyl)-4,5-dimethyl-1H-imidazole 3-oxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-Benzyl-2-methyl-2-propenyl)sulfonyl]acetone](/img/structure/B420290.png)

![1-Methyl-4-[(1-vinyl-5-hexenyl)sulfonyl]benzene](/img/structure/B420297.png)

![Trimethyl[2-methyl-1-(methylsulfonyl)-4-phenyl-2-butenyl]silane](/img/structure/B420298.png)

![{[(1-Benzyl-2-methyl-2-propenyl)sulfonyl]methyl}(trimethyl)silane](/img/structure/B420299.png)

![4-Methylphenyl 1-[(4-methylphenyl)sulfanyl]-2-propenyl sulfone](/img/structure/B420303.png)

![2,3a-Diphenyloctahydrocycloocta[d][1,3]oxathiole](/img/structure/B420309.png)

![4-{[(Methoxycarbothioyl)sulfanyl]acetyl}-1,1'-biphenyl](/img/structure/B420310.png)

![S-(2-{[(dimethylamino)carbothioyl]oxy}-2-phenylvinyl) benzenecarbothioate](/img/structure/B420311.png)

![(3S)-4,10,13-trimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B420312.png)